REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O-:10])=O)[CH:5]=[CH:4][CH:3]=1.[K+].O=[C:13]1N([ClH]P([ClH]N2CCOC2=O)=O)CCO1.[NH2:28][C:29]1[C:38]([CH3:39])=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:31][C:30]=1[CH3:40].C(N(C(C)C)CC)(C)C>CN(C)C=O.O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:28][C:29]2[C:30]([CH3:40])=[CH:31][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:37][C:38]=2[CH3:39])=[O:10])[C:5]([CH3:13])=[CH:4][CH:3]=1 |f:0.1|
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Name
|
potassium 6-chloropyridine-2-carboxylate
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
676 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
bis(2-oxo-3-oxazolidinyl)phosphonic chloride
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1C)C
|
Name
|
|
Quantity
|
115.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 45° C
|
Type
|
CUSTOM
|
Details
|
The dry material is triturated with hexane (1400 mL) over 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)OC)C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |